molecular formula C14H23NO4 B13469403 Tert-butyl 1'-(hydroxymethyl)-4'-methyl-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1-carboxylate

Tert-butyl 1'-(hydroxymethyl)-4'-methyl-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1-carboxylate

Cat. No.: B13469403
M. Wt: 269.34 g/mol
InChI Key: HOSPJABQBUYCFT-UHFFFAOYSA-N
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Description

Tert-butyl 1’-(hydroxymethyl)-4’-methyl-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The spirocyclic framework provides a rigid and three-dimensional structure, which can be advantageous in drug design for improving the pharmacokinetic properties of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1’-(hydroxymethyl)-4’-methyl-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1-carboxylate typically involves multiple steps. One common approach is the reaction of azabicyclo[1.1.0]butane with various electrophiles to form the spirocyclic core. This can be followed by functional group modifications to introduce the tert-butyl ester and hydroxymethyl groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scale-up synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1’-(hydroxymethyl)-4’-methyl-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The spirocyclic core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the ester group would produce an alcohol.

Scientific Research Applications

Tert-butyl 1’-(hydroxymethyl)-4’-methyl-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug design due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of tert-butyl 1’-(hydroxymethyl)-4’-methyl-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1-carboxylate is not fully understood. its spirocyclic structure is believed to interact with specific molecular targets, potentially affecting various biological pathways. The rigid and three-dimensional nature of the compound may enhance its binding affinity to certain enzymes or receptors, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1’-(hydroxymethyl)-4’-methyl-3’-oxaspiro[azetidine-3,2’-bicyclo[2.1.1]hexane]-1-carboxylate stands out due to its specific combination of functional groups and the spirocyclic framework. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

tert-butyl 4-(hydroxymethyl)-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate

InChI

InChI=1S/C14H23NO4/c1-11(2,3)18-10(17)15-7-14(8-15)13(9-16)5-12(4,6-13)19-14/h16H,5-9H2,1-4H3

InChI Key

HOSPJABQBUYCFT-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C1)(C3(O2)CN(C3)C(=O)OC(C)(C)C)CO

Origin of Product

United States

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